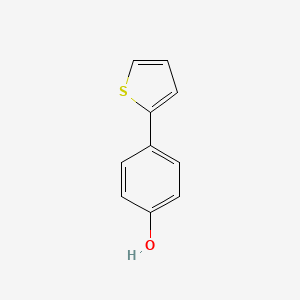

4-Thiophen-2-ylphenol

描述

Contextualizing Thiophene-Phenol Hybrid Structures in Advanced Organic Chemistry

The fusion of thiophene (B33073) and phenol (B47542) moieties into a single molecular framework is a strategic design element in modern organic chemistry. Thiophene, a five-membered sulfur-containing heterocycle, is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of biological activities. nih.gov Thiophene and its derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govresearchgate.netmdpi.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant capabilities. smolecule.comevitachem.com The combination of these two scaffolds results in hybrid structures with a rich potential for novel applications. These hybrid molecules are investigated for their synergistic or unique properties that are not present in the individual components. The synthesis of such hybrids often involves powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently creates carbon-carbon bonds between the two aromatic rings. researchgate.netfujifilm.com

Fundamental Research Significance of 4-Thiophen-2-ylphenol

The primary research significance of this compound lies in its role as a foundational building block. sigmaaldrich.com Chemists utilize it as a starting material or an intermediate in the synthesis of more elaborate molecules designed for specific functions. The synthesis of this compound itself can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction, which typically involves reacting a boronic acid derivative of one ring system with a halide of the other in the presence of a palladium catalyst. fujifilm.comgre.ac.ukacs.orgrsc.org

The phenol group's hydroxyl functionality allows for a variety of subsequent chemical transformations, such as etherification or esterification, while the thiophene ring can undergo electrophilic substitution reactions. evitachem.comscribd.com This dual reactivity makes this compound a versatile node for creating diverse molecular libraries for screening purposes in drug discovery and for developing new functional materials.

Below are some of the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 29886-65-5 | chemicalbook.com |

| Molecular Formula | C10H8OS | chemicalbook.com |

| Molecular Weight | 176.23 g/mol | chemicalbook.com |

| Melting Point | 145 °C | chemicalbook.com |

| Boiling Point (Predicted) | 304.6±17.0 °C | chemicalbook.com |

| Density (Predicted) | 1.235±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 9.47±0.13 | chemicalbook.com |

Overview of Key Academic Research Domains for Thiophene-Phenol Derivatives

The broader class of thiophene-phenol derivatives is being actively explored across several key research domains, primarily driven by their inherent biological and electronic properties.

Medicinal Chemistry : This is a major area of investigation. Thiophene-phenol scaffolds are integral to the design of novel therapeutic agents. For instance, derivatives are synthesized and evaluated for their anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netmdpi.com Research has shown that specific substitutions on the thiophene or phenol rings can modulate biological activity. ucsf.edu For example, studies on (((5-phenylthiophen-2-yl) methylene) amino) phenol derivatives have explored their antimicrobial and antileishmanial potential. researchgate.netucsf.edu

Materials Science : In materials science, these hybrid structures are of interest for developing organic electronic materials. nih.gov The conjugated system formed by the linked aromatic rings can facilitate charge transport, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The synthesis of conducting polymers incorporating thiophene and phenol-like structures is an active area of research, aiming to create materials with tailored electronic and optical properties. researchgate.netmetu.edu.tr

Chemical Biology and Sensing : Thiophene-phenol derivatives are also used to create chemical probes and sensors. The fluorescent properties of some of these compounds can be exploited to detect specific analytes or to study biological processes. For example, thiophene-based compounds have been used to create biosensors for detecting phenolic compounds like catechol. researchgate.net

The table below summarizes the key research areas for thiophene-phenol derivatives.

| Research Domain | Focus of Research | Potential Applications | Source |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of new derivatives to screen for biological activity. | Anti-inflammatory, anticancer, antimicrobial, and antileishmanial agents. | researchgate.netmdpi.comucsf.edu |

| Materials Science | Development of novel polymers and small molecules with specific electronic properties. | Organic semiconductors, OLEDs, OFETs, conducting polymers. | nih.govresearchgate.netmetu.edu.tr |

| Chemical Biology | Design of fluorescent probes and biosensors. | Detection of biomolecules, environmental monitoring (e.g., phenolic pollutants). | researchgate.net |

An exploration of the synthetic routes toward this compound reveals a variety of sophisticated chemical strategies. The methodologies primarily focus on constructing the key carbon-carbon bond linking the aryl and thiophene moieties, as well as building the thiophene ring itself onto a pre-existing phenolic structure. These approaches leverage transition metal catalysis, classical condensation reactions, and modern synthetic protocols.

Structure

3D Structure

属性

IUPAC Name |

4-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZWJMSQCFYNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393697 | |

| Record name | 4-Thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-65-5 | |

| Record name | 4-Thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-(Methylthio)phenyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of 4-Thiophen-2-ylphenol, offering detailed insights into the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the phenol (B47542) and thiophene (B33073) rings. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electronic properties of the thiophene ring. Protons on the phenol ring ortho to the hydroxyl group are expected to appear at a relatively higher field (lower ppm) compared to the meta protons due to the shielding effect of the hydroxyl group. The thiophene protons typically resonate in the aromatic region, with their precise shifts determined by their position relative to the sulfur atom and the phenyl substituent. The coupling constants (J) between adjacent protons provide critical information about their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data are estimated based on typical chemical shift values for substituted phenols and thiophenes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | - |

| Phenol H-2, H-6 | 6.8 - 7.0 | Doublet | ~8.5 |

| Phenol H-3, H-5 | 7.4 - 7.6 | Doublet | ~8.5 |

| Thiophene H-3' | 7.1 - 7.3 | Doublet of doublets | J_H3'-H4' ≈ 3.6, J_H3'-H5' ≈ 1.1 |

| Thiophene H-4' | 7.0 - 7.2 | Doublet of doublets | J_H4'-H3' ≈ 3.6, J_H4'-H5' ≈ 5.1 |

| Thiophene H-5' | 7.3 - 7.5 | Doublet of doublets | J_H5'-H4' ≈ 5.1, J_H5'-H3' ≈ 1.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and appears at a characteristic downfield shift. The carbon atoms of the thiophene ring have distinct chemical shifts, with the carbon adjacent to the sulfur atom (C-2' and C-5') appearing at different fields than the other two carbons (C-3' and C-4').

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data are estimated based on typical chemical shift values for substituted phenols and thiophenes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenol C-1 | 154 - 156 |

| Phenol C-2, C-6 | 115 - 117 |

| Phenol C-3, C-5 | 128 - 130 |

| Phenol C-4 | 126 - 128 |

| Thiophene C-2' | 142 - 144 |

| Thiophene C-3' | 123 - 125 |

| Thiophene C-4' | 127 - 129 |

| Thiophene C-5' | 124 - 126 |

Advanced NMR Techniques for Solid-State and Solution-Phase Characterization

To gain a more profound understanding of the structural and dynamic properties of this compound, advanced NMR techniques are employed.

Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR: For the analysis of this compound in the solid state, CP-MAS NMR is a powerful technique. It is particularly useful for identifying different crystalline forms (polymorphs), as the chemical shifts are highly sensitive to the local electronic environment within the crystal lattice europeanpharmaceuticalreview.com. This method can reveal information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and the packing arrangement in the solid state europeanpharmaceuticalreview.com.

Density Functional Theory (DFT) - Gauge-Including Atomic Orbital (GIAO) Methods: Computational methods, specifically DFT calculations using the GIAO method, are increasingly used to predict and verify NMR chemical shifts rsc.orgnih.gov. By creating a theoretical model of the this compound molecule, its ¹H and ¹³C NMR spectra can be calculated. Comparing these computed spectra with experimental data allows for unambiguous assignment of complex signals and can help in confirming the proposed structure acs.orgmdpi.com. This integrated experimental and theoretical approach provides a high degree of confidence in the structural elucidation acs.org.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding. The C-O stretching vibration of the phenol is typically observed around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of both the phenyl and thiophene rings appear in the 1450-1600 cm⁻¹ region. The presence of the thiophene ring is further confirmed by C-S stretching vibrations, which are typically weaker and found in the fingerprint region.

Table 3: Predicted FTIR Spectral Data for this compound Note: Data are based on typical vibrational frequencies for phenolic and thiophenic compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| In-plane O-H Bend | 1330 - 1440 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic and photophysical properties of this compound are characterized by the interplay between the electron-rich thiophene ring and the phenolic moiety. UV-Vis absorption and fluorescence spectroscopy are powerful tools to investigate the electronic transitions and de-excitation pathways in this molecule.

The UV-Vis absorption spectrum of molecules like this compound, which contain unsaturated functional groups (chromophores), is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uklibretexts.org The primary electronic transitions observed for this class of compounds are π → π* and, to a lesser extent, n → π* transitions.

The thiophene and phenol rings constitute a conjugated π-system. The absorption of UV radiation excites electrons from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org These π → π* transitions are typically of high intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The presence of the sulfur atom in the thiophene ring and the oxygen atom in the phenol group also provides non-bonding electrons (n electrons). Transitions of these electrons to the π* antibonding orbital (n → π) are also possible. youtube.com These transitions are generally of much lower intensity (ε = 10-100 L mol⁻¹ cm⁻¹) compared to π → π transitions. shu.ac.uk

The solvent environment can influence the absorption maxima (λ_max). A change in solvent polarity often leads to shifts in the spectral bands. For instance, the introduction of substituents or the use of different solvents can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. biointerfaceresearch.com In thiophene-based dyes, the polarity of the solvent plays a significant role in their solvatochromic behavior. biointerfaceresearch.comnih.gov

Table 1: Typical Electronic Transitions in Thiophene-Phenol Systems

| Transition Type | Involved Orbitals | Typical Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | HOMO (π) to LUMO (π*) | 200 - 400 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π* | Non-bonding (n) to LUMO (π*) | > 280 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Following excitation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. Thiophene-based materials are known for their fluorescent properties, which are highly tunable through structural modifications. nih.govrsc.org The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. beilstein-journals.org

For donor-π-acceptor systems involving thiophene, a significant intramolecular charge transfer (ICT) can occur in the excited state. nih.gov This often results in a large Stokes shift and pronounced solvatochromism, where the emission wavelength is highly dependent on solvent polarity. nih.govbeilstein-journals.org In polar solvents, the excited state is stabilized, leading to a substantial red shift in the fluorescence emission spectrum. nih.gov The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is also sensitive to the molecular environment and structure. beilstein-journals.orgrsc.org In some thiophene derivatives, the incremental addition of thiophene units has been shown to increase fluorescence at the expense of other deactivation pathways. rsc.org

Phenolic compounds also exhibit characteristic fluorescence, with emission peaks often observed around 300-380 nm when excited near 270-280 nm. researchgate.netnih.gov The combination of the thiophene and phenol moieties in this compound is expected to result in distinct fluorescence properties influenced by both chromophores.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on molecular structure and packing. msu.edu

Single crystal X-ray diffraction (SCXRD) provides the most accurate and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles. msu.edu For aromatic compounds like this compound, SCXRD can elucidate the conformation, specifically the dihedral angle between the thiophene and phenol rings.

Studies on related thiophene derivatives show that the thiophene ring is essentially planar. nih.govresearchgate.net The degree of planarity between the thiophene and adjacent aromatic rings can vary. For example, in some structures, the rings are nearly coplanar with small dihedral angles, which facilitates π-conjugation. redalyc.org In other cases, steric hindrance can lead to a significant twist, with larger dihedral angles observed between the rings. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for Thiophene-Aryl Compounds

| Parameter | Description | Typical Values |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁, Pbca, C2 |

| Dihedral Angle | The angle between the planes of the thiophene and phenyl rings. | 5° - 65° |

| H-Bonding | Presence of hydrogen bonds. | Yes (e.g., O-H···O, C-H···O, C-H···S) |

| π–π Stacking | Interactions between aromatic rings. | Centroid-centroid distances of ~3.7 Å |

Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline (powdered) samples. nih.gov It is instrumental in identifying the crystalline phase of a material and can distinguish between different polymorphs—crystals of the same compound that have different molecular packing arrangements. sciendo.com

Each crystalline form of a compound produces a unique diffraction pattern, characterized by a specific set of diffraction angles (2θ) and corresponding peak intensities. sciendo.com This pattern serves as a fingerprint for that particular crystalline phase. By comparing the PXRD pattern of a synthesized batch of this compound to a reference pattern, one can confirm its phase identity and purity. The presence of peaks corresponding to other crystalline forms would indicate a polymorphic mixture or the presence of crystalline impurities. sciendo.com This analysis is crucial for ensuring the consistency and reproducibility of the solid-state form of the material.

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment (e.g., HRMS, HPLC-MS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound, elucidate its structure through fragmentation, and assess its purity. purdue.edunih.gov

For this compound (molecular formula C₁₀H₈OS), the expected monoisotopic mass is approximately 176.03 Da. High-resolution mass spectrometry (HRMS), often performed using time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors of < 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition, confirming that the measured mass corresponds to the chemical formula C₁₀H₈OS and distinguishing it from other compounds with the same nominal mass. nih.gov

Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analyte. purdue.eduresearchgate.net ESI is particularly effective for polar molecules like phenols, often generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. purdue.edu Coupling liquid chromatography (LC) with mass spectrometry (HPLC-MS) allows for the separation of the target compound from impurities before it enters the mass spectrometer, providing a powerful tool for purity assessment. nih.gov The presence of extraneous peaks in the chromatogram or mass spectrum would indicate impurities.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₀H₈OS |

| Nominal Mass | The integer mass of the most abundant isotopes. | 176 u |

| Monoisotopic Mass | The exact mass calculated using the most abundant isotopes. | 176.02959 Da |

| Expected Ion (ESI+) | The m/z of the protonated molecule. | 177.03686 |

| Expected Ion (ESI-) | The m/z of the deprotonated molecule. | 175.02231 |

Computational Chemistry and Theoretical Investigations of 4 Thiophen 2 Ylphenol

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. For 4-Thiophen-2-ylphenol, DFT calculations are foundational to understanding its geometry, reactivity, and vibrational modes. Commonly, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is paired with a basis set such as 6-31G or 6-311G to perform these calculations. nih.govnih.govresearchgate.netkarazin.ua

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations would seek the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

The key conformational feature of this compound is the dihedral angle between the phenol (B47542) and thiophene (B33073) rings. Studies on similar bi-aryl systems, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, have shown that the molecule is essentially planar, with small dihedral angles between the constituent aromatic rings. redalyc.orgresearchgate.net It is therefore predicted that this compound also adopts a predominantly planar or near-planar conformation to maximize π-conjugation between the two rings. This planarity is crucial for its electronic properties. The optimized geometric parameters, including key bond lengths and angles, can be precisely calculated.

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-S (Thiophene) | Carbon-Sulfur bond length in the thiophene ring | ~1.72 |

| C-C (Thiophene) | Carbon-Carbon bond lengths within the thiophene ring | 1.37 - 1.42 |

| C-C (Phenol) | Carbon-Carbon bond lengths within the phenol ring | ~1.40 |

| C-O (Phenol) | Carbon-Oxygen bond length | ~1.36 |

| O-H (Phenol) | Oxygen-Hydrogen bond length | ~0.96 |

| C-C (Inter-ring) | Bond length connecting the phenol and thiophene rings | ~1.48 |

| C-S-C (Thiophene) | Bond angle around the sulfur atom | ~92° |

| C-C-O (Phenol) | Bond angle involving the hydroxyl group | ~120° |

| Dihedral Angle | Angle between the planes of the phenol and thiophene rings | 0° - 15° |

Note: The values in this table are illustrative, based on typical bond lengths and angles for phenol and thiophene derivatives found in computational studies. Specific values would be determined from a dedicated DFT optimization of this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. materialsciencejournal.org

For this compound, the HOMO is expected to be distributed across the π-electron systems of both the electron-rich thiophene and phenol rings. The LUMO is anticipated to be a π* anti-bonding orbital, also delocalized over the conjugated framework. The energy gap provides insight into the electronic transitions the molecule can undergo, which are directly related to its UV-Visible absorption characteristics.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

Note: These energy values are typical ranges for similar conjugated organic molecules and serve as an illustration. The precise values for this compound would result from specific DFT calculations.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

The theoretical vibrational spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. These include the O-H stretching of the phenolic hydroxyl group, C-O stretching, aromatic C-H stretching, and ring vibrations for both the phenol and thiophene moieties, as well as the C-S stretching mode unique to the thiophene ring. iosrjournals.orgresearchgate.net Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed vibrational bands.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) |

|---|---|---|

| O-H Stretch | Phenol -OH | 3500 - 3600 |

| C-H Stretch (Aromatic) | Phenol & Thiophene Rings | 3000 - 3100 |

| C=C Stretch (Ring) | Phenol & Thiophene Rings | 1450 - 1600 |

| C-O Stretch | Phenol C-OH | 1200 - 1260 |

| O-H Bend | Phenol -OH | 1330 - 1440 |

| C-S Stretch | Thiophene Ring | 680 - 710 |

Note: These are characteristic frequency ranges for the specified functional groups. Calculated frequencies are often scaled to better match experimental values.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential (areas rich in electrons), while blue regions indicate positive potential (areas that are electron-deficient). Green and yellow represent intermediate potentials.

The MEP map of this compound is expected to reveal key features about its reactivity. The most negative potential (red) would be localized around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the sulfur atom in the thiophene ring. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be found on the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction and hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. mdpi.com It is widely used to simulate the absorption and emission spectra of molecules, providing insights into their photophysical behavior. rsc.org

TD-DFT calculations predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), along with the oscillator strength (f) for each transition, which relates to the intensity of the corresponding absorption band. github.com For a conjugated system like this compound, the most significant electronic transitions in the UV-Vis region are typically π → π* transitions.

The simulated UV-Vis spectrum would show absorption bands corresponding to these electronic excitations. Analysis of the molecular orbitals involved in these transitions can reveal their nature, such as whether they are localized on one of the rings or involve charge transfer between the thiophene and phenol moieties. redalyc.orgresearchgate.net This information is crucial for understanding the molecule's color and its potential applications in areas like organic electronics or as a chromophore.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S0 → S1 | ~300 - 320 | > 0.5 | HOMO → LUMO | π → π |

| S0 → S2 | ~280 - 300 | > 0.3 | HOMO-1 → LUMO | π → π |

Note: The data presented is illustrative, based on calculations for similar aromatic and heterocyclic compounds. Actual values require a specific TD-DFT calculation for this compound.

Elucidation of Excited State Dynamics and Photorelaxation Pathways

No specific computational studies detailing the excited state dynamics or mapping the photorelaxation pathways for this compound were identified. Such an analysis would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) to explore potential energy surfaces, identify key transitions, and understand the mechanisms of energy dissipation after photoexcitation.

Quantum Chemical Descriptors and Reactivity Site Analysis

While the principles of using quantum chemical descriptors to predict reactivity are well-established, specific calculations for this compound are not available.

Fukui Functions for Predicting Chemical Selectivity and Reactivity

The application of Fukui functions to predict sites for nucleophilic, electrophilic, and radical attack is a standard computational practice. However, published research containing Fukui function calculations and reactivity indices specifically for this compound could not be located.

Non-Linear Optical (NLO) Properties Calculations

Investigations into the non-linear optical properties of organic molecules are common, particularly for materials with potential applications in photonics. These studies typically report values for dipole moments and static or dynamic hyperpolarizabilities. Despite the relevance of the thiophene-phenol structure to NLO materials, specific computational data for this compound is not present in the surveyed literature.

Computational Modeling of Solvent Effects and Solvatochromism

The study of how solvents affect the electronic and optical properties of a molecule (solvatochromism) is crucial for understanding its behavior in different environments. Computational models like the Polarizable Continuum Model (PCM) are often used for this purpose. There are currently no available studies that apply these models to investigate the solvatochromic shifts of this compound and provide the necessary data for a thorough analysis.

Reactivity and Derivatization Pathways of 4 Thiophen 2 Ylphenol

Functionalization Reactions on the Thiophene (B33073) Moiety

The thiophene ring in 4-Thiophen-2-ylphenol is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The carbon atoms flanking the sulfur atom, specifically the C5 position (alpha to the sulfur and adjacent to the phenyl-substituted carbon), are particularly reactive.

Key functionalization reactions include:

Halogenation: The thiophene moiety readily undergoes halogenation with reagents like N-bromosuccinimide (NBS) or bromine, typically leading to substitution at the 5-position. The high reactivity of the thiophene ring means these reactions can often proceed under mild conditions without a Lewis acid catalyst. wikipedia.org

Acylation: Friedel-Crafts acylation introduces an acyl group, commonly at the 5-position, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. This reaction is a common pathway to introduce ketone functionalities. wikipedia.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide, can introduce a formyl group onto the thiophene ring, creating thiophene-carboxaldehyde derivatives.

Metalation: The thiophene ring can be deprotonated at the C5 position using strong bases like n-butyllithium to form a thienyllithium species. wikipedia.org This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents. wikipedia.org

These reactions allow for the introduction of various functional groups, which can then be used for further derivatization or for tuning the electronic properties of the molecule.

| Reaction Type | Typical Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), Br2, Cl2 | C5 | 5-Halo-4-thiophen-2-ylphenol |

| Acylation | Acyl chloride/anhydride, Lewis Acid (e.g., AlCl3) | C5 | 5-Acyl-4-thiophen-2-ylphenol |

| Metalation-Alkylation | 1. n-Butyllithium (n-BuLi) 2. Alkyl halide (R-X) | C5 | 5-Alkyl-4-thiophen-2-ylphenol |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of various functionalities through reactions such as etherification and esterification. These modifications can alter the molecule's solubility, electronic properties, and potential for further reactions.

Williamson Ether Synthesis: This is a common method for converting the phenolic hydroxyl group into an ether. The phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide to form an ether. ambeed.com

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine. This reaction is useful for protecting the hydroxyl group or for introducing new functional moieties.

Silylation: The polar hydroxyl group can be masked by converting it into a silyl (B83357) ether using reagents like trimethylsilyl (B98337) chloride (TMSCl). This is often done to improve the solubility of the compound in nonpolar solvents or to protect the hydroxyl group during other reactions. researchgate.net

| Reaction Type | Typical Reagents | Functional Group Formed | General Product Structure |

|---|---|---|---|

| Etherification | Alkyl halide (R-X), Base (e.g., K2CO3) | Ether (-OR) | 4-(Thiophen-2-yl)alkoxybenzene |

| Esterification | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Ester (-OCOR) | 4-(Thiophen-2-yl)phenyl acetate (B1210297) (for R=CH3) |

| Silylation | Trimethylsilyl chloride (TMSCl), Base | Silyl Ether (-OSi(CH3)3) | 2-(4-((trimethylsilyl)oxy)phenyl)thiophene |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The hydroxyl group on the phenyl ring is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution. byjus.comlibretexts.org Since the para position is already occupied by the thiophene ring, electrophilic attack will be directed to the positions ortho to the hydroxyl group.

Nitration: Treatment with dilute nitric acid can introduce a nitro group at the positions ortho to the hydroxyl group. byjus.commlsu.ac.in

Halogenation: Reaction with bromine water or other halogenating agents can lead to the substitution of hydrogen atoms with halogens at the ortho positions. byjus.commlsu.ac.in Due to the high activation by the hydroxyl group, these reactions can be difficult to control and may lead to polysubstitution. libretexts.org

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group, again primarily at the ortho positions. mlsu.ac.in

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally difficult as the ring is not activated by strong electron-withdrawing groups. uoanbar.edu.iq Such reactions typically require harsh conditions or the presence of activating groups (like a nitro group) that are not present in the parent molecule. nih.gov However, in derivatives where electron-withdrawing groups have been introduced, nucleophilic substitution becomes a more viable pathway. nih.govresearchgate.net

Formation of Schiff Bases and Other Condensation Products from Thiophene-Phenol Precursors

While this compound itself cannot directly form a Schiff base, it serves as an excellent precursor for molecules that can. Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. eijppr.comderpharmachemica.com

To form a Schiff base from a this compound precursor, a carbonyl group must first be introduced. This can be achieved through:

Formylation or Acylation of the Thiophene Ring: As described in section 5.1, a formyl or acetyl group can be added to the thiophene ring. The resulting thiophene-aldehyde or ketone can then react with a primary amine to form the Schiff base.

Oxidation of a Benzyl (B1604629) Alcohol Derivative: The phenolic hydroxyl can be converted to an ether, followed by ortho-lithiation and reaction with an aldehyde to form a benzyl alcohol, which can then be oxidized to an aldehyde. This aldehyde can then undergo condensation with a primary amine.

The general reaction for Schiff base formation involves two main steps: the formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.com These reactions are often catalyzed by acid or base.

Controlled Polymerization and Oligomerization Reactions for Extended Architectures

The thiophene moiety in this compound is a key building block for the synthesis of conjugated polymers and oligomers, such as polythiophenes. wikipedia.orgresearchgate.net These materials are of significant interest due to their electronic and optical properties. rsc.org

Polymerization can be achieved through several methods:

Oxidative Polymerization: This can be done either chemically, using oxidants like iron(III) chloride (FeCl₃), or electrochemically. google.com In this process, radical cations are formed, which then couple to form new carbon-carbon bonds, typically between the 2- and 5-positions of the thiophene rings, leading to a conjugated polymer backbone. wikipedia.org

Cross-Coupling Reactions: For more controlled synthesis of well-defined oligomers or polymers, dihalogenated derivatives of this compound can be used in cross-coupling reactions like Suzuki, Stille, or Kumada coupling. These methods allow for the precise construction of alternating co-polymers or defined oligomers. rsc.org

The presence of the phenolic hydroxyl group can influence the properties of the resulting polymer, potentially improving solubility or providing a site for post-polymerization modification.

| Polymerization Method | Monomer Type | Typical Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Chemical Oxidative Polymerization | This compound | FeCl3, CHCl3 | Poly(this compound) |

| Electrochemical Polymerization | This compound | Applied potential, supporting electrolyte | Poly(this compound) film on electrode |

| Suzuki Cross-Coupling | Dihalo-derivative + Diboronic acid/ester | Pd catalyst, base | Controlled co-polymer/oligomer |

Advanced Applications in Materials Science and Organic Electronics

Conjugated Polymers Incorporating 4-Thiophen-2-ylphenol Units

Conjugated polymers based on thiophene (B33073) are a cornerstone of organic electronics due to their excellent optical and conductive properties. rsc.orgrsc.org The incorporation of this compound units into these polymer backbones introduces specific functionalities that can tune their properties for a variety of applications. The phenol (B47542) group, in particular, offers a site for further chemical modification and can influence intermolecular interactions, solubility, and electronic characteristics.

The creation of high-performance conjugated polymers begins with the strategic design and synthesis of their monomeric precursors. For polymers incorporating this compound, the key is to functionalize the parent compound to make it suitable for polymerization. This typically involves introducing reactive sites, such as halogens (bromine or iodine) or organometallic groups (like stannyl or boronic ester), onto the thiophene or phenol rings. These functionalized monomers can then be polymerized using various organometallic cross-coupling reactions.

Common synthetic strategies that have been successfully employed for thiophene-based monomers include:

Stille Cross-Coupling Reaction: This method involves the reaction of an organotin compound (distannylated monomer) with an organohalide in the presence of a palladium catalyst. It is a versatile technique for forming the carbon-carbon bonds that constitute the polymer backbone. nih.gov

Suzuki–Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester derivative of the monomer) with an organohalide. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. rsc.org

Kumada Catalyst-Transfer Polycondensation (KCTP): This nickel-catalyzed method is particularly effective for synthesizing regioregular polythiophenes, which have highly ordered structures and improved electronic properties. rsc.orgnih.gov

Direct Arylation Polymerization (DArP): A more recent and "greener" alternative, DArP creates C-C bonds by coupling C-H bonds with C-Halogen bonds, avoiding the need to synthesize organometallic monomer derivatives. rsc.org

The hydroxyl group of the phenol moiety may require protection during these polymerization steps to prevent unwanted side reactions, followed by a deprotection step to yield the final functional polymer.

The electronic and optical properties of conjugated polymers are intrinsically linked to their chemical structure. uomustansiriyah.edu.iqscribd.com In polymers containing this compound units, several factors dictate their behavior.

Regioregularity: The precise orientation of monomer units within the polymer chain (head-to-tail vs. head-to-head/tail-to-tail) is crucial. A high degree of head-to-tail regioregularity in polythiophenes leads to a more planar backbone, which enhances π-orbital overlap, facilitates charge transport, and results in a red-shifted absorption spectrum (lower bandgap). rsc.orgnih.gov

Side Chains: While the parent this compound does not have long alkyl side chains, modifications to the phenol group or the thiophene ring can be used to attach them. These chains are essential for ensuring solubility and processability. rsc.org The position and length of side chains can also influence the polymer's packing in the solid state, thereby affecting electronic properties like charge carrier mobility. rsc.org

Effective Conjugation Length: The extent of delocalization of π-electrons along the polymer backbone determines the energy of its electronic transitions. As the degree of polymerization increases, the highest occupied molecular orbital (HOMO) energy tends to increase while the lowest unoccupied molecular orbital (LUMO) energy decreases, leading to a smaller energy bandgap. researchgate.netsemanticscholar.orgmdpi.com The introduction of the phenol group can subtly alter this conjugation by its electronic influence on the thiophene ring.

Electron-Donating/Withdrawing Groups: The hydroxyl group of the phenol is an electron-donating group, which can raise the HOMO level of the polymer. This is a key parameter for tuning the material's properties for specific applications, such as aligning energy levels in organic solar cells. rsc.org

| Structural Feature | Influence on Polymer Properties | Resulting Electronic/Optical Effect |

|---|---|---|

| High Regioregularity (Head-to-Tail) | Promotes planar backbone and close chain packing. rsc.orgnih.gov | Enhanced charge mobility, red-shifted absorption (lower bandgap). nih.gov |

| Phenolic Hydroxyl Group | Acts as an electron-donating group; provides a site for H-bonding. | Raises HOMO energy level; can influence morphology and stability. |

| Increased Conjugation Length | Greater delocalization of π-electrons along the backbone. researchgate.net | Decreased HOMO-LUMO gap; bathochromic (red) shift in absorption. researchgate.netsemanticscholar.org |

| Side-Chain Engineering | Affects solubility and solid-state packing. rsc.org | Can be used to tune charge carrier mobility and processability. rsc.org |

In semicrystalline polymers, charge transport is most efficient within the ordered, crystalline regions. osti.gov The amorphous regions can introduce energetic traps that hinder carrier movement. The phenolic groups in this compound-containing polymers could potentially promote interchain order through hydrogen bonding, which may enhance π-π stacking and facilitate more efficient interchain hopping.

Key factors influencing charge transport include:

Molecular Packing: Tight π-π stacking, often in a face-on or edge-on orientation relative to the substrate, creates pathways for charge carriers to hop between chains. rsc.orgresearchgate.net

Energetic Disorder: Variations in conjugation length and local environment create a distribution of energy states. Charge carriers can become trapped in low-energy sites, reducing mobility. cam.ac.uk

Molecular Weight: Higher molecular weight polymers can form "tie-molecules" that bridge different crystalline domains, providing continuous pathways for charge transport and improving conductivity. osti.gov

Systematic investigation of these polymers using techniques like organic field-effect transistor (OFET) characterization is used to quantify their charge transport properties and carrier mobility. cam.ac.ukrsc.org

Optoelectronic Device Applications (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The tunable electronic properties of polymers derived from this compound make them promising candidates for active layers in optoelectronic devices. rsc.org

Organic Light-Emitting Diodes (OLEDs): In an OLED, electrons and holes are injected from opposing electrodes and recombine in an emissive layer to produce light. oled.comm2ngroup.nl Thiophene-based polymers are often used as the hole-transport layer (HTL) or as part of the emissive layer. The high HOMO level imparted by the phenol group could make these polymers well-suited for HTLs, facilitating efficient injection of holes from the anode. By modifying the polymer backbone, the emission color can be tuned across the visible spectrum. researchgate.netsemanticscholar.org

Organic Photovoltaics (OPVs): OPV devices convert sunlight into electricity. nrel.gov They typically employ a bulk-heterojunction (BHJ) structure where an electron-donating polymer is blended with an electron-accepting material. mdpi.com Polymers containing this compound units would function as the electron donor. The efficiency of an OPV is highly dependent on the energy level alignment between the donor and acceptor, the material's ability to absorb sunlight, and the efficiency of charge transport to the electrodes. The ability to tune the HOMO level and bandgap of these polymers is therefore critical for maximizing device performance. researchgate.netresearchgate.net

| Device | Potential Role of this compound Polymer | Key Material Properties |

|---|---|---|

| Organic Light-Emitting Diode (OLED) | Hole-Transport Layer (HTL), Emissive Layer | High hole mobility, appropriate HOMO/LUMO levels for charge injection, high photoluminescence quantum yield. beilstein-journals.org |

| Organic Photovoltaic (OPV) | Electron Donor Material | Broad solar spectrum absorption, high HOMO level for high open-circuit voltage, good charge mobility. nrel.gov |

Development of Electrochromic Materials

Electrochromic materials can reversibly change their optical properties (e.g., color) upon the application of an electrical potential. mdpi.com This property is driven by electrochemical oxidation and reduction (redox) reactions. Conducting polymers, particularly those based on thiophene, are excellent candidates for electrochromic applications due to their high stability, fast switching speeds, and significant optical contrast between their neutral and oxidized states. semanticscholar.org

Polymers incorporating this compound can be designed for electrochromism. The thiophene units provide the necessary redox activity. When the polymer is oxidized, polarons and bipolarons are formed along the backbone, which introduces new electronic transitions and changes the material's color. The phenol group could influence the stability of these oxidized states and potentially modulate the switching voltage and color contrast. These materials can be integrated into devices like smart windows, displays, and camouflage apparatus. semanticscholar.org

Sensor Technologies and Fluorescent Probe Development

The inherent fluorescence of many conjugated systems, combined with the reactive nature of the phenol group, makes this compound a promising scaffold for chemical sensors and fluorescent probes. mdpi.com The sensing mechanism often relies on a change in the fluorescence signal (either "turn-on" or "turn-off") upon interaction with a specific analyte. rsc.org

The phenolic hydroxyl group can act as a binding site for various analytes, such as metal ions, through coordination. nih.gov This interaction can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence spectrum. mdpi.com Alternatively, the hydroxyl group can be chemically modified to create a specific recognition unit that reacts selectively with a target molecule. For example, it could be functionalized with a dinitrophenyl ether group, which can be cleaved by thiophenols, releasing a highly fluorescent species and enabling their detection. mdpi.com Such probes have potential applications in environmental monitoring and biological imaging. researchgate.netnih.gov

Coordination Chemistry of 4 Thiophen 2 Ylphenol and Its Metal Complexes

Ligand Design Principles for Transition Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, dictating the ultimate structure, stability, and reactivity of metal complexes. 4-Thiophen-2-ylphenol incorporates several key features that make it an attractive ligand for complexing transition metals.

Hard and Soft Acid-Base Theory: The ligand combines a hard phenolate (B1203915) oxygen donor with a soft sulfur donor from the thiophene (B33073) ring. According to Hard and Soft Acid-Base (HSAB) theory, hard acids (like early transition metals or higher oxidation state metals) will preferentially coordinate to the hard oxygen donor, while soft acids (like late transition metals or lower oxidation state metals) will favor the soft sulfur donor. This dual nature allows this compound to form stable complexes with a wide range of metals.

Chelation and Bridging Capabilities: The spatial arrangement of the phenol (B47542) and thiophene groups allows the ligand to act as a bidentate chelating agent, forming a stable ring structure with a metal center. Alternatively, it can act as a bridging ligand, with the phenolate oxygen binding to one metal center and the thiophene group coordinating to another, leading to the formation of polynuclear complexes.

Electronic Tuning: The aromatic systems of both the phenol and thiophene rings can be modified with electron-donating or electron-withdrawing substituents. These modifications can alter the electron density at the donor atoms, thereby tuning the electronic properties of the metal center and influencing its catalytic activity or redox potential.

Steric Influence: The positioning of the bulky thiophene group relative to the phenolate can create a specific steric environment around the metal center. This steric hindrance can control substrate access in catalytic applications, potentially leading to enhanced selectivity. mdpi.com The design of such ditopic ligands that control the geometry and steric demand around a metal center is a classical approach in the synthesis of complex metallo-organic structures. bham.ac.ukchemrxiv.org

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The phenolic proton is generally removed with a base to form the more nucleophilic phenoxide, which then coordinates to the metal ion. A general synthetic route is as follows:

Deprotonation of this compound with a base (e.g., sodium hydroxide, potassium tert-butoxide) to form the corresponding phenoxide salt.

Reaction of the in-situ generated phenoxide with a transition metal salt (e.g., PdCl₂, Cu(OAc)₂, Ni(NO₃)₂) in a solvent like ethanol, methanol, or THF. jacsdirectory.com

The resulting complex may precipitate from the solution or can be isolated after removal of the solvent and recrystallization. jacsdirectory.com

The characterization of these newly formed complexes relies on a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center.

| Technique | Expected Observations for [M(this compound)₂Cl₂] |

| FT-IR Spectroscopy | Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹). A shift in the C-O stretching frequency (around 1200-1300 cm⁻¹) to a higher or lower wavenumber. A shift in the C-S stretching frequency of the thiophene ring upon coordination. Appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to Metal-Oxygen (M-O) and Metal-Sulfur (M-S) stretching vibrations. jacsdirectory.com |

| ¹H NMR Spectroscopy | Disappearance of the phenolic -OH proton signal. Significant shifts in the chemical shifts of the aromatic protons on both the phenol and thiophene rings due to the change in the electronic environment upon coordination to the paramagnetic or diamagnetic metal center. |

| UV-Visible Spectroscopy | The UV-Vis spectra would show bands corresponding to π → π* and n → π* transitions within the ligand. researchgate.net Upon complexation, new bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, providing information about the coordination geometry. researchgate.net |

The versatility of this compound as a ligand stems from its ability to adopt multiple coordination modes, which in turn leads to a variety of possible complex geometries. The thiophene ring alone can coordinate to transition metals in several ways, including η¹(S)-coordination through the sulfur lone pair, or through its π-system in η², η⁴, or η⁵ modes. researchgate.net

Monodentate Coordination: The ligand can coordinate in a monodentate fashion through either the phenolate oxygen or the thiophene sulfur.

Bidentate Chelation (O, S): The ligand can act as a bidentate chelating ligand, forming a stable metallacycle. This is a common coordination mode for ligands with both hard and soft donors.

Bridging Coordination: In polynuclear complexes, the phenolate oxygen can bridge two metal centers, or the entire ligand can bridge two metals with the oxygen binding to one and the thiophene to the other.

The final geometry of the complex is determined by the coordination number of the metal ion and the number of ligands coordinated to it. libretexts.org

| Coordination Number | Ligand Ratio (M:L) | Plausible Geometry | Example |

| 4 | 1:2 | Tetrahedral or Square Planar | [Ni(this compound)₂] |

| 4 | 1:1 (dimer) | Distorted Square Planar | [Pd(this compound)Cl]₂ |

| 6 | 1:2 | Octahedral | [Co(this compound)₂(H₂O)₂] |

The specific geometry adopted can have a profound impact on the complex's magnetic properties, color, and catalytic reactivity. libretexts.org

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. sathyabama.ac.in By scanning the potential of a working electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the species in solution. sathyabama.ac.in For complexes of this compound, CV can provide insights into both metal-centered and ligand-centered redox processes.

A typical CV experiment on a transition metal complex of this compound might reveal one or more reversible or quasi-reversible redox waves. researchgate.net For example, a copper complex could exhibit a Cu(II)/Cu(I) couple, while the thiophene moiety itself can undergo oxidation at higher potentials. asianpubs.org The potential at which these redox events occur is sensitive to the coordination environment, including the nature of the metal, the geometry of the complex, and the electronic properties of the ligand. researchgate.net

| Complex (Hypothetical) | Redox Couple | E½ (V vs. Fc/Fc⁺) | ΔEp (mV) | Process Type |

| [Cu(II)(L)₂] | Cu(II)/Cu(I) | +0.15 | 170 | Quasi-reversible, metal-centered |

| [Ni(II)(L)₂] | Ni(II)/Ni(III) | +0.80 | 90 | Reversible, metal-centered |

| [Ni(II)(L)₂] | Ligand Oxidation | +1.50 | - | Irreversible, ligand-centered |

| (L = deprotonated this compound; Data are representative based on similar thiophene-thioether complexes) researchgate.netresearchgate.net |

The study of these redox properties is crucial for applications in electrocatalysis, sensing, and the development of molecular electronic materials.

Catalytic Applications of this compound Derived Complexes

The tunable steric and electronic properties of metal complexes derived from this compound make them promising candidates for various catalytic applications. The ligand framework can stabilize the metal center in different oxidation states and influence substrate binding and product release, which are key steps in a catalytic cycle.

Late transition metal complexes, particularly those of nickel and palladium, are well-known catalysts for olefin polymerization. mdpi.com The activity and properties of the resulting polymer (e.g., molecular weight, branching) are highly dependent on the ligand architecture. mdpi.comresearchgate.net Complexes of this compound could be employed in this area, where the ligand's substituents would play a crucial role.

Steric Control: Bulky groups on the phenol or thiophene rings can shield the metal's axial sites, suppressing chain transfer reactions and leading to the formation of high molecular weight polymers. mdpi.com

For instance, titanium and zirconium complexes containing phenolate ligands have been successfully used as catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide to produce biodegradable polymers. hw.ac.uk A similar catalytic activity could be explored for Group 4 complexes of this compound.

| Catalyst System (Hypothetical) | Monomer | Cocatalyst | Activity (g polymer/mol·h) | Polymer Properties |

| [Ti(L)₂Cl₂] | rac-Lactide | Benzyl (B1604629) Alcohol | ~500 | Polylactic acid |

| [Ni(L)Br(PPh₃)] | Ethylene | MAO | >10⁶ | Highly branched polyethylene |

| (L = this compound; MAO = Methylaluminoxane. Data are illustrative based on analogous systems) mdpi.comhw.ac.uk |

Transition metal complexes are indispensable tools in modern organic synthesis, catalyzing a vast array of reactions such as cross-coupling, hydrogenation, and oxidation. mdpi.com Palladium complexes, in particular, are workhorses for C-C and C-heteroatom bond formation.

Complexes of this compound could serve as robust catalysts for such transformations. The bidentate nature of the ligand can enhance catalyst stability and prevent decomposition at the high temperatures often required for these reactions. The synthesis of phenols and aryl thiols is often accomplished using transition-metal-catalyzed reactions, highlighting the synergy between this class of ligands and catalytic C-O and C-S bond formations. beilstein-journals.org

Potential applications include:

Suzuki-Miyaura Coupling: A Pd(II) complex of this compound could catalyze the coupling of aryl halides with boronic acids.

Heck Reaction: The same complex could be active in the coupling of aryl halides with alkenes.

C-O/C-S Coupling: Copper or palladium complexes could be investigated for the formation of diaryl ethers or thioethers, leveraging the inherent phenolate and thiophene functionalities of the ligand itself.

The efficiency and selectivity of these catalytic transformations would be highly dependent on the choice of metal, solvent, and reaction conditions, offering a wide parameter space for optimization.

Photophysical Properties and Excited State Dynamics

Analysis of Absorption and Emission Band Characteristics

The electronic absorption and emission spectra of aryl-substituted thiophenes are governed by π-π* transitions. For molecules like 4-Thiophen-2-ylphenol, the absorption spectrum is expected to exhibit bands corresponding to transitions within the individual aromatic moieties (thiophene and phenol) as well as a band corresponding to a transition across the entire conjugated system.

The emission spectrum of this compound is expected to show a single fluorescence band. The characteristics of this band, such as its shape and position, would be highly sensitive to the surrounding medium, a topic that will be explored further in the section on solvatochromism.

Determination of Fluorescence Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield (Φf) and excited-state lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the de-excitation process. For this compound, these values are expected to be strongly dependent on the solvent environment, a common characteristic for molecules exhibiting intramolecular charge transfer.

In nonpolar solvents, where the molecule likely exists in a less polar, locally excited state, a higher fluorescence quantum yield and a longer excited-state lifetime may be observed. This is because non-radiative decay pathways are often less efficient in such environments. Conversely, in polar solvents, the formation of a highly polar intramolecular charge transfer (ICT) state can open up additional non-radiative deactivation channels, leading to a decrease in both the fluorescence quantum yield and lifetime.

For instance, studies on various thiophene (B33073) derivatives have shown that the fluorescence quantum yield can vary significantly with solvent polarity. rsc.org While specific values for this compound are not available in the literature, a systematic study across a range of solvents would be necessary to fully characterize its emissive properties.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τf) (ns) |

| Hexane | 1.88 | 1.375 | Data not available | Data not available |

| Toluene | 2.38 | 1.496 | Data not available | Data not available |

| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available |

| Methanol | 32.7 | 1.329 | Data not available | Data not available |

Note: This table is presented as a template for expected data. Specific experimental values for this compound are not currently available in the cited literature.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The presence of both an electron-donating phenol (B47542) group and a π-rich thiophene ring in this compound strongly suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, the electron density is distributed across the molecule. Upon absorption of a photon, an electron can be promoted from a molecular orbital primarily located on the phenol moiety (donor) to one predominantly on the thiophene ring (acceptor), resulting in a charge-separated excited state.

The formation of an ICT state is often characterized by a large change in dipole moment between the ground and excited states. This change is a key factor responsible for the significant solvatochromic shifts observed in the emission spectra of such molecules. Theoretical calculations on related thiophene-containing donor-acceptor systems have confirmed the charge transfer nature of the lowest excited state. mdpi.com For this compound, it is hypothesized that in polar solvents, the ICT state is stabilized, becoming the dominant emissive state.

Solvation Effects on Photophysical Behavior (Solvatochromism and Fluorosolvatochromism)

The sensitivity of the absorption and emission spectra of a molecule to the polarity of the solvent is known as solvatochromism and fluorosolvatochromism, respectively. For molecules like this compound that are expected to exhibit ICT, these effects are particularly pronounced.

As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a red shift in the emission spectrum (positive fluorosolvatochromism). The magnitude of this shift can be correlated with solvent polarity parameters, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.

While specific experimental data for this compound is lacking, studies on similar thiophene-based dyes have demonstrated significant red shifts in emission with increasing solvent polarity, confirming the presence of a charge transfer excited state. rsc.orgresearchgate.net

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Hexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

Note: This table is a template illustrating the expected trends. Specific experimental values for this compound are not currently available in the cited literature.

Elucidation of Non-Radiative and Radiative Deactivation Pathways

Radiative Deactivation:

Fluorescence: The primary radiative pathway is fluorescence, which involves the emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). The rate constant for fluorescence (k_r) is related to the oscillator strength of the S₀ → S₁ transition.

Non-Radiative Deactivation:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same multiplicity (e.g., S₁ → S₀). For thiophene and its oligomers, a low-lying conical intersection between the S₁ and S₀ potential energy surfaces can facilitate rapid internal conversion. rsc.orgrsc.org

Intersystem Crossing (ISC): This involves a transition between electronic states of different multiplicities (e.g., S₁ → T₁). In thiophenes, intersystem crossing to the triplet state can be a significant deactivation pathway, with the efficiency depending on the singlet-triplet energy gap and spin-orbit coupling. rsc.orgrsc.org The presence of the sulfur heavy atom can enhance the rate of ISC.

Solvent-Induced Quenching: In polar solvents, the stabilization of the ICT state can bring it closer in energy to the ground state, promoting non-radiative decay. Furthermore, specific interactions with solvent molecules, such as hydrogen bonding with the phenolic hydroxyl group, can also influence the rates of non-radiative processes.

The competition between these pathways is summarized by the fluorescence quantum yield: Φf = k_r / (k_r + k_nr), where k_nr is the sum of the rate constants for all non-radiative processes.

Studies on Energy Transfer Processes in Multi-Chromophoric Systems

While this compound is a single chromophoric system, it can serve as a valuable component in multi-chromophoric systems designed for applications such as light-harvesting or sensing. In such systems, energy transfer can occur from a donor chromophore to an acceptor chromophore.

The efficiency of Förster Resonance Energy Transfer (FRET), a primary mechanism for energy transfer, depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the chromophores, and their relative orientation. The broad absorption and tunable emission of this compound could make it a suitable donor or acceptor in a FRET pair. For instance, in a dyad containing this compound and another chromophore, excitation of one unit could lead to emission from the other, providing insights into the conformation and dynamics of the system. nih.gov The design of such multi-chromophoric systems allows for the modulation of photophysical properties and the development of functional molecular devices. rug.nl

Future Research Directions and Emerging Paradigms in 4 Thiophen 2 Ylphenol Chemistry

Development of Advanced Synthetic Strategies for Complex Architectures

Future synthetic endeavors in the realm of 4-Thiophen-2-ylphenol chemistry are expected to transcend traditional methods, focusing on the construction of intricate and functionally complex molecular architectures. A primary direction will be the application of modern cross-coupling reactions to build upon the core this compound scaffold. Techniques such as the Suzuki-Miyaura and Stille couplings, which are already staples in the synthesis of biaryl compounds, will likely be adapted for the selective functionalization of both the thiophene (B33073) and phenol (B47542) rings. nih.gov

Moreover, the development of C-H activation methodologies will offer a more atom-economical and efficient route to novel derivatives. This approach would allow for the direct introduction of various substituents onto the aromatic rings without the need for pre-functionalization, thus streamlining the synthetic process and enabling the creation of diverse molecular libraries. The focus will be on achieving high regioselectivity to control the substitution patterns and, consequently, the electronic properties of the resulting molecules.

Another promising strategy involves the use of metal-catalyzed cyclization reactions of functionalized alkynes, which has been shown to be an effective method for constructing substituted thiophene rings. researchgate.netnih.gov This could be particularly useful for creating more complex heterocyclic systems fused to the this compound core.

| Synthetic Strategy | Potential Application to this compound | Anticipated Advantages |

| Advanced Cross-Coupling | Synthesis of poly-aromatic and oligomeric structures. | High efficiency and functional group tolerance. |

| C-H Activation | Direct and selective functionalization of the thiophene and phenol rings. | Increased atom economy and reduced synthetic steps. |

| Metal-Catalyzed Cyclization | Construction of novel fused heterocyclic systems. | Access to complex and diverse molecular architectures. |

High-Throughput Screening and Combinatorial Chemistry Approaches in Derivatization

The exploration of the chemical space around this compound is set to be accelerated by the adoption of high-throughput screening (HTS) and combinatorial chemistry. These techniques are instrumental in the rapid synthesis and evaluation of large libraries of compounds, which is crucial for identifying derivatives with desired biological or material properties. mdpi.comijfans.org

Combinatorial chemistry will facilitate the systematic modification of the this compound structure. sigmaaldrich.com By employing a "mix-and-split" synthesis approach or parallel synthesis on solid supports, a vast number of analogs can be generated by varying substituents on both the thiophene and phenol rings. This will allow for a comprehensive investigation of structure-activity relationships (SAR).

Once these libraries are synthesized, HTS platforms will enable the rapid screening of their properties. enamine.netrsc.org For instance, in drug discovery, these libraries could be screened against a panel of biological targets to identify potential therapeutic agents. mdpi.comijfans.org In materials science, HTS can be used to quickly assess the electronic, optical, or thermal properties of the derivatives for applications in organic electronics or sensor technology.

| HTS Assay Type | Potential Application for this compound Derivatives | Example Screening Target |

| Biochemical Assays | Identification of enzyme inhibitors or receptor modulators. | Kinases, Proteases, GPCRs |

| Cell-Based Assays | Evaluation of cytotoxicity, cell signaling pathway modulation. | Cancer cell lines, primary neurons |

| Material Property Screens | Assessment of conductivity, fluorescence, or thermal stability. | Organic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs) |

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The synergy between computational modeling and experimental chemistry is expected to be a cornerstone of future research on this compound. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for accelerating the discovery and design of new materials with tailored properties. researchgate.net

By training ML models on existing datasets of thiophene-containing compounds, it will be possible to predict the properties of novel this compound derivatives before they are synthesized. researchgate.net This predictive capability will significantly reduce the time and resources required for materials discovery by prioritizing the synthesis of the most promising candidates. For example, ML models could be developed to predict the electronic bandgap, charge carrier mobility, or absorption spectra of new derivatives based on their molecular structure.

Furthermore, generative AI models could be employed to design entirely new this compound-based molecules with optimized properties for specific applications. These models can explore a vast chemical space and propose novel structures that may not be intuitively obvious to human researchers.

| Machine Learning Model | Application in this compound Research | Predicted Property |

| Random Forest/Gradient Boosting | Quantitative Structure-Property Relationship (QSPR) modeling. | Solubility, Melting Point, Electronic Bandgap |

| Neural Networks | Prediction of complex properties and spectral data. | Absorption Spectra, Charge Carrier Mobility |